molecular formula C16H12N6O3S2 B11307471 N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11307471
M. Wt: 400.4 g/mol
InChI Key: WVOAFAMWMAHYHQ-UHFFFAOYSA-N
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Description

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features a benzothiazole ring, a tetrazole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 2-aminothiophenol with methylsulfonyl chloride under basic conditions.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced by reacting the benzothiazole intermediate with sodium azide and ammonium chloride.

    Formation of the Benzamide Group: The final step involves coupling the tetrazole-containing intermediate with 4-aminobenzoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated benzothiazole derivatives.

Scientific Research Applications

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The tetrazole ring can form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-(1H-imidazol-1-yl)benzamide
  • N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-(1H-pyrazol-1-yl)benzamide

Uniqueness

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide is unique due to the presence of both a tetrazole and benzothiazole ring in its structure. This combination provides a distinct set of chemical properties, making it a versatile compound for various applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C16H12N6O3S2

Molecular Weight

400.4 g/mol

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C16H12N6O3S2/c1-27(24,25)12-6-7-13-14(8-12)26-16(18-13)19-15(23)10-2-4-11(5-3-10)22-9-17-20-21-22/h2-9H,1H3,(H,18,19,23)

InChI Key

WVOAFAMWMAHYHQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N4C=NN=N4

Origin of Product

United States

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